molecular formula C11H17NO2 B578677 2-Ethoxy-3-isobutoxypyridine CAS No. 1255574-40-3

2-Ethoxy-3-isobutoxypyridine

Cat. No.: B578677
CAS No.: 1255574-40-3
M. Wt: 195.262
InChI Key: WKVWKAGCEWRRCL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-isobutoxypyridine: is an organic compound with the molecular formula C11H17NO2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 2-Ethoxy-3-isobutoxypyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-isobutoxypyridine can be achieved through various synthetic routes. One common method involves the alkylation of 2-ethoxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-isobutoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as or replace the ethoxy or isobutoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

2-Ethoxy-3-isobutoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

2-Ethoxy-3-isobutoxypyridine can be compared with other pyridine derivatives such as:

  • 2-Methoxy-3-isobutoxypyridine
  • 2-Ethoxy-3-methoxypyridine
  • 2-Isopropoxy-3-ethoxypyridine

Uniqueness

The unique combination of ethoxy and isobutoxy groups in this compound provides distinct chemical properties, such as solubility and reactivity , which can be advantageous in specific applications compared to its analogs.

Properties

IUPAC Name

2-ethoxy-3-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWKAGCEWRRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682021
Record name 2-Ethoxy-3-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-40-3
Record name 2-Ethoxy-3-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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